3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione is a complex organic compound that belongs to the class of pyrrole derivatives, which are notable for their diverse biological activities. This compound features a chloro substituent and a morpholine group, contributing to its potential pharmacological properties. Pyrrole derivatives have been extensively studied due to their applications in medicinal chemistry, particularly as potential therapeutic agents against various diseases.
This compound is classified under pyrrole-2,5-diones, which are synthesized through reactions involving maleic anhydride and amines. The presence of the chloro and morpholine groups in the structure enhances its reactivity and biological activity. Pyrrole derivatives, including 3-chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione, are often explored for their roles as inhibitors in biochemical pathways, particularly in cancer research and enzyme inhibition studies.
The synthesis of 3-chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione can be achieved through various methodologies. A common approach involves the reaction of 2,3-dichloromaleic anhydride with an appropriate aniline derivative under microwave irradiation. This method has shown significant advantages in terms of yield and reaction time compared to traditional heating methods.
This method yields a high percentage of the desired product (up to 70%) within a significantly reduced timeframe compared to conventional synthesis methods .
The molecular structure of 3-chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione consists of a pyrrole ring with two carbonyl groups at positions 2 and 5, a phenyl group at position 1, and a morpholine substituent at position 4. The presence of the chlorine atom at position 3 adds to the compound's reactivity.
The molecular formula for this compound is , with a molecular weight of approximately 270.71 g/mol. Its structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and bonding characteristics.
3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione can participate in various chemical reactions due to its electrophilic sites. Notably:
The reactivity of this compound can be influenced by the nature of substituents on the pyrrole ring and the surrounding functional groups. For instance, modifications on the phenyl or morpholine groups can alter its electronic properties and reactivity profile.
The mechanism by which 3-chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione exerts its biological effects typically involves interaction with specific target proteins or enzymes. For example:
Data from molecular docking studies indicate that this compound forms stable complexes with target proteins, suggesting potential therapeutic applications in oncology.
3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione is expected to exhibit moderate solubility in polar solvents like ethanol due to its polar functional groups. Its melting point and boiling point would need to be determined experimentally but are likely influenced by its molecular weight and intermolecular interactions.
This compound is likely to display stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases due to hydrolysis of its carbonyl groups. The presence of the chloro group enhances its electrophilicity, making it susceptible to nucleophilic attack.
3-Chloro-4-morpholin-4-yl-1-phenyl-pyrrole-2,5-dione has several potential scientific applications:
The pyrrole-2,5-dione (maleimide) scaffold is a privileged heterocyclic motif characterized by a five-membered ring with two cis-oriented carbonyl groups at C2 and C5. This arrangement creates a planar, electron-deficient π-system with high dipole moments (~4.0 D), enabling robust interactions with biological targets [1] [3]. The carbonyl groups facilitate hydrogen bonding with amino acid residues (e.g., Asn, Gln), while the N1 position allows derivatization to modulate pharmacokinetic properties [5]. In anti-inflammatory and anti-atherosclerotic applications, this core inhibits pro-inflammatory cytokines (TNF-α, IL-6) and cholesterol absorption by mimicking sterol structures [5] [8]. The 3,4-positions permit further functionalization—such as the chloro and morpholino groups in the title compound—to fine-tune bioactivity and selectivity [3].
Table 1: Core Structural Attributes of Pyrrole-2,5-dione Derivatives
Property | Role in Bioactivity | Example Derivatives |
---|---|---|
N1-Substituent | Modulates lipophilicity and target engagement | 1-Phenyl (title compound), 1-alkyl [1] |
C3/C4 Substituents | Electron-withdrawing groups enhance electrophilicity for covalent binding or H-bonding | 3-Chloro, 4-amino [3] |
Carbonyl Groups | Participate in hydrogen bonding and dipole-dipole interactions | Universal in all derivatives [5] |
Planarity | Facilitates intercalation into hydrophobic pockets | 3,4-Disubstituted analogs [8] |
The 3-chloro substituent introduces steric bulk and electron-withdrawing effects, enhancing electrophilicity at C3/C4. This promotes covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzymatic targets [1]. Concurrently, the 4-morpholino group contributes to solubility via its tertiary amine (log P reduction of ~0.5 units) and hydrogen-bond acceptance (O and N atoms). Morpholine’s conformational flexibility allows optimal positioning within binding pockets, as evidenced in anxiolytic pyrrolediones where N,N-dialkylamino analogs showed enhanced blood-brain barrier penetration [1] [6].
The 1-phenyl group at N1 enhances π-stacking with aromatic residues (e.g., Phe, Tyr) in hydrophobic pockets. Para-substituted phenyl rings (e.g., 4-Cl, 4-CH₃) further amplify this effect, as seen in COX-2 inhibitors where p-methylphenyl derivatives exhibited 10-fold higher potency than unsubstituted analogs [3] [5]. In the title compound, the phenyl group’s unsubstituted ortho/meta positions minimize steric clashes, optimizing target engagement.
Pyrrole-2,5-dione pharmacology evolved from early succinimide anticonvulsants (e.g., ethosuximide) to targeted agents with defined mechanisms. Key milestones include:
Table 2: Evolution of Key Pyrrole-2,5-dione Therapeutics
Era | Therapeutic Focus | Representative Compounds | Structural Advances |
---|---|---|---|
1960s | Anticonvulsants | Ethosuximide, Phensuximide | N-Alkyl succinimides |
1980–2000 | Antibacterials | Pyrrolomycins, Halimide | 3,4-Dihalogenation |
2000–2020 | Anxiolytics | N-Hexyl-amino pyrrol 2e, Cyclohexylethyl 2p | Cu-catalyzed amination at C3/C4 [1] |
2020s | Anti-atherosclerotics | Cholesterol inhibitor 20 | 1-Aryl-3-morpholino derivatives [5] |
The title compound (3-Chloro-4-morpholino-1-phenyl-1H-pyrrole-2,5-dione) exemplifies modern structure-driven design, merging the solubility of morpholine, electrophilicity of chloro, and hydrophobic bulk of phenyl into a single optimized scaffold.
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: